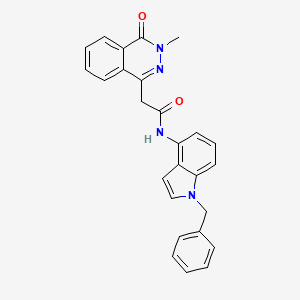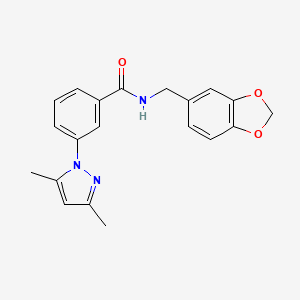![molecular formula C18H22N4O2 B11002900 N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11002900.png)
N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a synthetic organic compound that features both an imidazole and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-halo ketone with an amine.
Formation of the indole ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the imidazole and indole rings: This step involves the formation of an ether linkage between the two rings, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide would depend on its specific biological target. Generally, compounds with imidazole and indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide
- N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-3-yl]oxy}acetamide
- N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-5-yl]oxy}acetamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both imidazole and indole rings, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)6-10-22-11-7-14-15(22)4-3-5-16(14)24-12-17(23)21-18-19-8-9-20-18/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
AUQZMAGXHSCQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
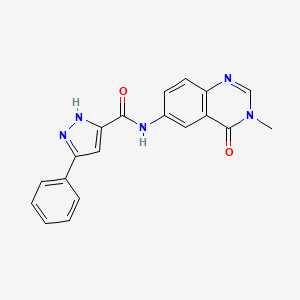
![(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)
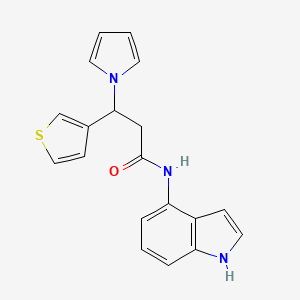
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide](/img/structure/B11002844.png)
![N-(4-fluorobenzyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002853.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11002859.png)
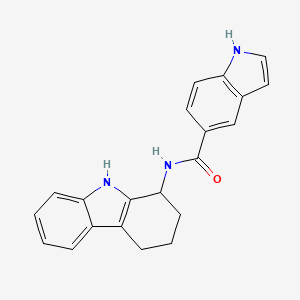
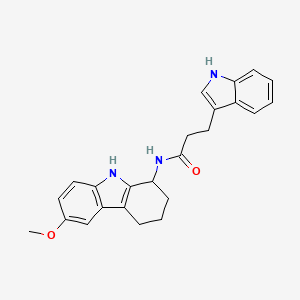
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11002882.png)

![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11002902.png)
